An In-depth Technical Guide to 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol: Synthesis, Properties, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol emerges as a compound of significant interest, integrating two key pharmacophores: the 2-substituted pyrimidine and the 3-hydroxypiperidine moieties. The pyrimidine ring is a fundamental component of nucleobases and is found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The 2-methylsulfanyl-pyrimidine core, in particular, is a versatile intermediate and a constituent of molecules targeting critical biological pathways[4].
Concurrently, the 3-hydroxypiperidine scaffold is a recognized structural motif in numerous pharmaceuticals, contributing to favorable pharmacokinetic profiles and providing a key interaction point with biological targets through its hydroxyl group[5][6][7]. It is a crucial intermediate in the synthesis of compounds with applications ranging from neuropharmacology to oncology, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib[6][8].
This technical guide provides a comprehensive overview of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol, presenting its chemical properties, a proposed synthetic route, predicted spectroscopic characteristics, and a discussion of its potential applications in drug discovery and development.
Chemical and Physical Properties
While specific experimental data for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is not extensively available in the public domain, its physicochemical properties can be predicted based on its structure. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Predicted/Calculated Value |
| Molecular Formula | C₁₀H₁₅N₃OS |
| Molecular Weight | 225.31 g/mol |
| CAS Number | 1261234-71-2[9] |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Likely soluble in organic solvents like DMSO, methanol, and dichloromethane. Limited solubility in water. |
| Predicted LogP | ~1.5 - 2.5 |
| Predicted pKa | ~7.5 - 8.5 (for the piperidine nitrogen) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (pyrimidine nitrogens, hydroxyl oxygen, sulfur) |
Synthesis and Characterization
The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a suitable leaving group on the pyrimidine ring by the secondary amine of 3-hydroxypiperidine.
Proposed Synthetic Workflow
The proposed synthesis involves a single-step reaction between a commercially available pyrimidine precursor and 3-hydroxypiperidine.
Caption: Proposed synthetic route via nucleophilic aromatic substitution.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 equivalent) in a suitable solvent such as DMSO, DMF, or n-butanol, add 3-hydroxypiperidine (1.1 equivalents)[5].
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents) or potassium carbonate (K₂CO₃) (2.0 equivalents), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If using an organic solvent, dilute with a larger volume of ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.
-
¹H NMR:
-
Pyrimidine protons: Two doublets in the aromatic region, one for the proton at the 5-position and one for the proton at the 6-position of the pyrimidine ring.
-
Piperidine protons: A series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet.
-
Hydroxyl proton: A broad singlet, which is exchangeable with D₂O.
-
Methylsulfanyl protons: A sharp singlet around 2.5 ppm corresponding to the -SCH₃ group.
-
-
¹³C NMR:
-
Pyrimidine carbons: Signals in the downfield region characteristic of the pyrimidine ring, including the carbon attached to the sulfur atom.
-
Piperidine carbons: Signals in the upfield region corresponding to the carbons of the piperidine ring. The carbon attached to the hydroxyl group would be in the range of 60-70 ppm.
-
Methylsulfanyl carbon: A signal in the aliphatic region for the -SCH₃ carbon.
-
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (225.31 g/mol ).
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations in the 2800-3000 cm⁻¹ region.
-
C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-O stretching vibration around 1050-1150 cm⁻¹.
-
Potential Biological and Pharmaceutical Applications
The structural components of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol suggest a strong potential for biological activity, particularly in the realm of oncology and infectious diseases.
Kinase Inhibition
A structurally related compound, 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide, has been investigated for its potential as a kinase inhibitor[10]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers[10]. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It is plausible that 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol could also exhibit inhibitory activity against various kinases.
Caption: Hypothetical mechanism of kinase inhibition.
Antitumor and Antimicrobial Activity
Derivatives of both piperidine and pyrimidine have demonstrated significant antitumor and antimicrobial activities[2][5][10]. The combination of these two rings in a single molecule could lead to synergistic effects or a novel mechanism of action against cancer cells or pathogenic microbes. Further screening of this compound in relevant cellular assays is warranted.
Safety and Handling
-
General Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards:
-
Piperidine derivatives can be skin and eye irritants.
-
Pyrimidines can be harmful if swallowed or inhaled.
-
The toxicological properties have not been fully investigated.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is a promising heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis is feasible through established chemical methodologies, and its structure suggests a likelihood of engaging with biological targets, particularly protein kinases. This technical guide provides a foundational understanding of this molecule, offering a proposed synthetic route, predicted chemical properties, and a rationale for its further investigation as a potential therapeutic agent. Experimental validation of the properties and biological activities outlined herein is a necessary next step to fully elucidate the potential of this compound.
References
-
PubMed. (2003, March 27). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Bentham Science. (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2025, July 11). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]
-
Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
MDPI. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
Academia.edu. Synthesis and biological activity of some pyrimidine derivatives. [Link]
-
PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
PubChem. 1-[4-(Cyanomethyl)-1-(2-methylsulfonylacetyl)piperidin-4-yl]-3-[(2-fluoro-4-pyridinyl)amino]pyrazole-4-carboxamide. [Link]
-
Letters in Applied NanoBioScience. (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
International Journal of Pharmaceutical and Research Sciences. (2013). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. [Link]
-
NIST WebBook. Sulfamethoxypyridazine. [Link]
-
SpectraBase. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
Institute of Molecular and Translational Medicine. (2024, October 12). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. imtm.cz [imtm.cz]
- 5. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 6. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol [chemdict.com]
- 10. Buy 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide | 2549047-56-3 [smolecule.com]
